molecular formula C11H17NO3 B3108593 tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 167081-32-5

tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3108593
CAS No.: 167081-32-5
M. Wt: 211.26 g/mol
InChI Key: JGKYCLQDFDRUQJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a bicyclic lactam with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are valuable in chemical research .

Biology and Medicine: In biological and medical research, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. It is particularly useful in the development of drugs targeting neurological conditions due to its ability to interact with specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biological pathways, making it a valuable tool in drug development .

Comparison with Similar Compounds

  • tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness: tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate stands out due to its specific bicyclic structure and the presence of a tert-butyl ester group. This combination provides unique reactivity and stability, making it more versatile in various chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKYCLQDFDRUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173039
Record name 1,1-Dimethylethyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167081-32-5
Record name 1,1-Dimethylethyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167081-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a Parr pressure bottle, 3-oxo-2-aza-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid tert-butyl ester (1.77 g, 8.46 mmol) was dissolved in methanol (12 ml) and 10% palladium on carbon (wet, 170 mg, 0.16 mmol) was carefully added. The bottle was placed on a Parr hydrogenator and shaken under 40 psi hydrogen pressure for 2 h. The reaction mixture was filtered over Celite and rinsed with methanol/ethyl acetate. The filtrate was concentrated to give 1.88 g of 3-oxo-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester as a light grey oil which was used without further purification.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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